Acamprosate calcium

Overview

Description

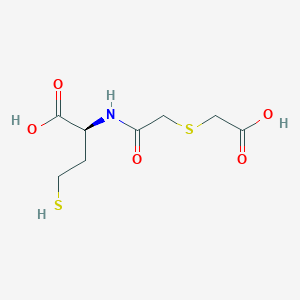

Acamprosate calcium: is a medication primarily used to maintain alcohol abstinence in patients with alcohol dependence. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is marketed under the brand name Campral . This compound helps restore the balance of neurotransmitters in the brain that is disrupted by chronic alcohol consumption .

Mechanism of Action

Target of Action

Acamprosate calcium, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABA-ergic system and the glutamate system within the central nervous system (CNS) .

Mode of Action

This compound appears to increase the activity of the GABA-ergic system and decrease the activity of glutamate within the CNS . It is thought to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .

Biochemical Pathways

This compound is thought to stabilize chemical signaling in the brain that would otherwise be disrupted by alcohol withdrawal . It likely affects the NMDA receptors and calcium channels , which are involved in the glutaminergic neuron activity . This restoration of normal glutaminergic neuron activity is believed to be one of the key biochemical pathways affected by this compound .

Pharmacokinetics

This compound has a bioavailability of 11% . The elimination half-life of this compound ranges from 20 to 33 hours . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

Pharmacodynamic studies have shown that this compound reduces alcohol intake in alcohol-dependent individuals . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the robustness of treatment services . For instance, acamprosate tends to work more poorly outside of Europe where treatment services are less robust . Additionally, the drug is primarily removed by the kidneys, so a dose reduction is suggested in those with moderately impaired kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acetylation of Homotaurine: The synthesis of acamprosate calcium begins with the acetylation of homotaurine (3-amino-1-propanesulfonic acid) using acetic anhydride.

Formation of Calcium Salt: The acetylated product is then reacted with calcium acetate to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Acamprosate calcium undergoes nucleophilic substitution reactions, particularly during its synthesis.

Acetylation: The initial step in its synthesis involves the acetylation of homotaurine.

Common Reagents and Conditions:

Acetic Anhydride: Used for the acetylation of homotaurine.

Calcium Acetate: Reacts with the acetylated product to form this compound.

Potassium Acetamide and Calcium Chloride: Used in the one-pot synthesis method.

Major Products:

This compound: The primary product formed from the reactions.

Scientific Research Applications

Chemistry:

Synthesis Studies: Research focuses on optimizing the synthesis and purification processes of acamprosate calcium.

Biology:

Neurotransmitter Studies: this compound is used to study the effects of neurotransmitter analogues on brain function.

Medicine:

Alcohol Dependence Treatment: It is widely used to maintain abstinence in alcohol-dependent patients.

Clinical Trials: Ongoing research aims to understand its efficacy and safety in various populations.

Industry:

Pharmaceutical Manufacturing: this compound is produced and marketed by pharmaceutical companies for therapeutic use.

Comparison with Similar Compounds

Properties

CAS No. |

77337-73-6 |

|---|---|

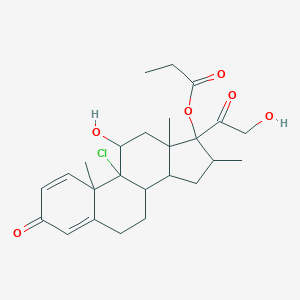

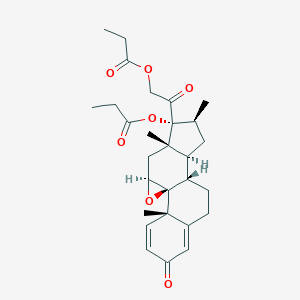

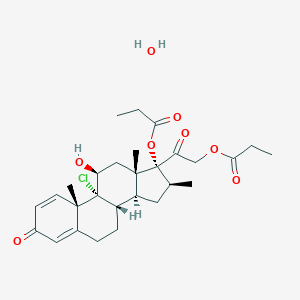

Molecular Formula |

C5H11CaNO4S |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

calcium;3-acetamidopropane-1-sulfonate |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10); |

InChI Key |

FQYZCUOYXXIDPF-UHFFFAOYSA-N |

SMILES |

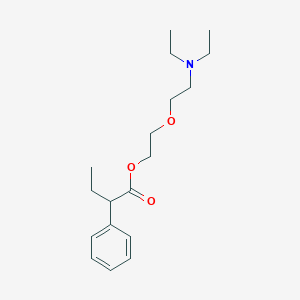

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)O.[Ca] |

Appearance |

White to Off-White Solid |

melting_point |

>297 ºC |

Key on ui other cas no. |

77337-73-6 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

77337-76-9 (Parent) |

Synonyms |

acamprosate acamprosate calcium acamprostate Acetyl Homotaurinate, Calcium Acetylhomotaurinate, Calcium Acetylhomotaurine, Calcium Acetylhomotaurine, Sodium Aotal calcium acetyl homotaurinate calcium acetylhomotaurinate calcium acetylhomotaurine Campral Campral EC N Acetylhomotaurine N Acetylhomotaurine, Monolithium Salt N Acetylhomotaurine, Monopotassium Salt N Acetylhomotaurine, Monosodium Salt N-acetylhomotaurine N-acetylhomotaurine, calcium (2:1) salt N-acetylhomotaurine, magnesium (2:1) salt N-acetylhomotaurine, monolithium salt N-acetylhomotaurine, monopotassium salt N-acetylhomotaurine, monosodium salt N-acetylhomotaurine, zinc (2:1) salt Regtect sodium acetylhomotaurine Zulex |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.